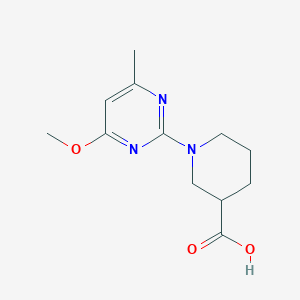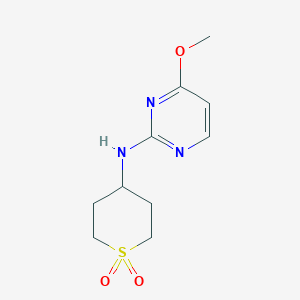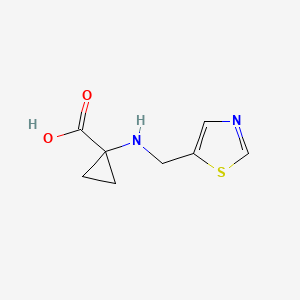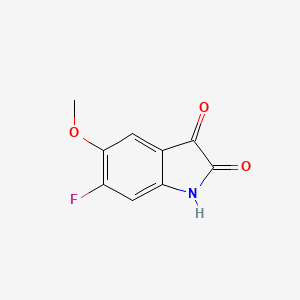![molecular formula C12H12ClN3O B6642291 N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)
N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine, also known as CP-690,550, is a synthetic small molecule that has been developed as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines and growth factors, which are involved in the regulation of immune responses. CP-690,550 has been extensively studied for its potential use as a therapeutic agent for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling molecules. This leads to the inhibition of cytokine signaling and the modulation of immune responses. The compound has been shown to have a high degree of selectivity for JAK3 over other JAK isoforms, which reduces the risk of off-target effects.
Biochemical and physiological effects:
N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine has been shown to have potent anti-inflammatory effects in vitro and in vivo. The compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. In animal models of autoimmune diseases, N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine has been shown to reduce inflammation, joint destruction, and disease severity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine has several advantages as a tool compound for studying JAK3 signaling and its role in immune responses. The compound has high potency and selectivity for JAK3, which allows for precise modulation of the target pathway. N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine is also relatively stable and can be easily synthesized in large quantities. However, the compound has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are still several challenges that need to be addressed before the compound can be used as a therapeutic agent. One of the main challenges is the potential for off-target effects, which can lead to adverse side effects. Future research should focus on improving the selectivity of N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine for JAK3 and reducing its off-target effects. Another area of research is the identification of biomarkers that can predict the response to N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine and monitor its efficacy in patients. Finally, the development of new JAK3 inhibitors with improved pharmacokinetic and pharmacodynamic properties is also an area of active research.
Synthesemethoden
The synthesis of N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine involves several steps, starting from commercially available starting materials. The key step is the coupling of 2-chlorobenzylamine with 4-methoxypyrimidine-2-carboxylic acid, followed by a series of chemical transformations to yield the final product. The synthesis has been optimized to achieve high yield and purity, and several methods have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine has been extensively studied for its potential use as a therapeutic agent for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of cytokines and growth factors that play a crucial role in the regulation of immune responses. By inhibiting JAK3, N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine can modulate the immune system and reduce inflammation, which is the underlying cause of many autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-17-11-6-7-14-12(16-11)15-8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMVPWJRDIGRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(6-Amino-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B6642211.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6642218.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
![N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide](/img/structure/B6642234.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)
![4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642246.png)



![N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine](/img/structure/B6642265.png)

